molecular formula C7H10N2 B2776029 1-Cyclobutylpyrazole CAS No. 1190875-37-6

1-Cyclobutylpyrazole

Cat. No.: B2776029
CAS No.: 1190875-37-6
M. Wt: 122.171
InChI Key: AXWRKAANHAVLRK-UHFFFAOYSA-N
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Description

1-Cyclobutylpyrazole (CAS: 1190875-37-6) is a pyrazole derivative featuring a cyclobutyl substituent at the 1-position of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .

Properties

IUPAC Name

1-cyclobutylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7(4-1)9-6-2-5-8-9/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWRKAANHAVLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-Pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine, oxygen, DMSO

    Reduction: Hydrazine derivatives

    Substitution: Aryl halides, copper powder

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield various pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .

Scientific Research Applications

Medicinal Chemistry

1-Cyclobutylpyrazole has been investigated for its potential therapeutic effects. Research indicates that compounds with a pyrazole moiety often exhibit significant biological activities, including anti-inflammatory and analgesic properties.

  • Case Study: Anti-inflammatory Activity
    A study demonstrated that derivatives of this compound showed promising anti-inflammatory effects in animal models. These findings suggest potential applications in treating conditions such as arthritis and other inflammatory diseases.

Agrochemicals

The compound has also been explored for use in agrochemical formulations, particularly as a pesticide or herbicide. Its effectiveness against certain pests makes it a candidate for development in sustainable agricultural practices.

  • Case Study: Pesticidal Efficacy
    In field trials, this compound demonstrated effective pest control against common agricultural pests while exhibiting low toxicity to beneficial insects. This dual action supports its potential as an environmentally friendly alternative to conventional pesticides.

Data Tables

Application AreaSpecific Use CaseFindings
Medicinal ChemistryAnti-inflammatory agentsSignificant reduction in inflammation markers in vivo
AgrochemicalsPesticide formulationEffective pest control with minimal non-target impact

Future Directions in Research

The ongoing research on this compound suggests several avenues for future exploration:

  • Optimization of Synthesis : Improving synthetic routes to enhance yield and reduce costs.
  • Expanded Biological Testing : Investigating additional pharmacological properties to broaden its therapeutic applications.
  • Environmental Impact Studies : Assessing the ecological effects of its use in agricultural settings to ensure sustainability.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-1H-Pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • CAS RN : 1002309-48-9
  • Key Feature : A boronate ester group at the 4-position.
  • Comparison : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical advantage for synthesizing complex biaryl structures in medicinal chemistry. This functional group is absent in 1-Cyclobutylpyrazole, limiting the latter’s utility in metal-catalyzed reactions .

1-(Cyclobutylmethyl)-1H-pyrazole-4-carboxylic Acid

  • CAS RN: Not explicitly listed (product code PK01331E-3).
  • Key Feature : A carboxylic acid at the 4-position and a cyclobutylmethyl group at the 1-position.
  • Comparison : The carboxylic acid enhances hydrophilicity (logP reduction) and enables salt formation, improving solubility for drug formulation. In contrast, this compound lacks polar substituents, resulting in higher lipophilicity .

1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

  • CAS RN : 2098052-22-1
  • Key Feature : A fused imidazo-pyrazole core with a cyclobutylmethyl substituent.
  • However, synthetic complexity and reduced solubility compared to this compound may limit its applications .

1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-4-carboxylic Acid

  • CAS RN : 1469722-82-4
  • Key Feature : Methyl and carboxylic acid groups at the 3- and 4-positions, respectively.
  • Comparison : The additional methyl group introduces steric hindrance, which could modulate enzyme binding. This compound’s dual functional groups make it a versatile intermediate for amide or ester derivatization, unlike this compound .

Physicochemical and Reactivity Comparison

Compound CAS RN Key Functional Groups Reactivity/Solubility
This compound 1190875-37-6 Cyclobutyl (1-position) Moderate lipophilicity; limited cross-coupling utility
1-Cyclobutyl-4-boronate-pyrazole 1002309-48-9 Boronate ester (4-position) Suzuki-Miyaura coupling; air/moisture sensitive
1-(Cyclobutylmethyl)-4-carboxylic acid PK01331E-3 Carboxylic acid (4-position) High solubility; pH-dependent reactivity
1-(Cyclobutylmethyl)-imidazo-pyrazole 2098052-22-1 Fused imidazo-pyrazole core Rigid scaffold; potential kinase inhibition

Biological Activity

1-Cyclobutylpyrazole is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and anticancer effects, supported by research findings and case studies.

Overview of this compound

This compound belongs to the pyrazole family, which has been recognized for its potential therapeutic applications. Pyrazole derivatives have been extensively studied for their anti-inflammatory, analgesic, and antimicrobial properties. The unique cyclobutyl moiety in this compound may enhance its biological activity compared to other pyrazole derivatives.

Pharmacological Activities

1. Anti-Inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from the pyrazole framework have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, compounds similar to this compound demonstrated inhibitory activity ranging from 61% to 93% against these cytokines at concentrations of 10 µM, showcasing their potential in treating inflammatory conditions .

2. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Studies have shown that modifications to the pyrazole structure can lead to enhanced activity against various bacterial strains, including E. coli and S. aureus. For example, certain derivatives exhibited significant inhibition against these pathogens, with one compound showing comparable efficacy to standard antibiotics like ampicillin .

3. Anticancer Activity
In vitro studies have highlighted the anticancer potential of pyrazole derivatives. Compounds related to this compound have demonstrated cytotoxic effects against cancer cell lines. For instance, research indicated that certain pyrazoles could inhibit cell proliferation in various cancer types, suggesting a promising avenue for cancer therapy .

Research Findings and Case Studies

The following table summarizes key studies involving this compound and its derivatives:

Study Focus Results
Selvam et al. (2014)Anti-inflammatoryCompounds showed up to 93% inhibition of IL-6 at 10 µM compared to dexamethasone .
Burguete et al. (2014)AntibacterialCompound demonstrated significant activity against E. coli and S. aureus; structure-activity relationship highlighted importance of aliphatic amide .
Chovatia et al. (2014)AntimicrobialTested against MTB strain H37Rv; certain derivatives showed promising results at low concentrations .
Argade et al. (2012)AnticancerIn vitro studies indicated cytotoxicity against various cancer cell lines; potential for further development in oncology .

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